molecular formula C27H24O8 B13401770 (3,5-Dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl)methyl benzoate

(3,5-Dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl)methyl benzoate

Cat. No.: B13401770
M. Wt: 476.5 g/mol
InChI Key: ZPFLNAMPENZJSE-UHFFFAOYSA-N
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Description

(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate is a synthetic organic compound known for its unique structural properties. This compound is characterized by the presence of multiple benzoyloxy groups and a tetrahydrofuran ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate typically involves the protection of hydroxyl groups followed by selective benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and controlled reaction environments ensures the consistent quality and yield of the final product. The purification process often includes recrystallization and chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the benzoyloxy groups.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4’-chloro-5,5’-diiodo-7H-[4,7’-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate: Known for its potential anti-cancer efficacy.

    (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4’-chloro-5,5’-diiodo-7H-[4,7’-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate: Interferes with DNA replication and transcription.

Uniqueness

(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate is unique due to its specific structural configuration and the presence of multiple benzoyloxy groups

Properties

Molecular Formula

C27H24O8

Molecular Weight

476.5 g/mol

IUPAC Name

(3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl)methyl benzoate

InChI

InChI=1S/C27H24O8/c1-27(31)22(34-24(29)19-13-7-3-8-14-19)21(17-32-23(28)18-11-5-2-6-12-18)33-26(27)35-25(30)20-15-9-4-10-16-20/h2-16,21-22,26,31H,17H2,1H3

InChI Key

ZPFLNAMPENZJSE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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